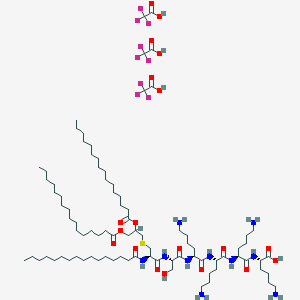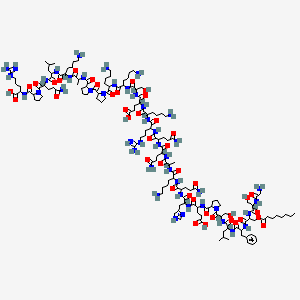
Mca-YVADAP-K(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Mca-YVADAP-K(Dnp)-OH” is a fluorogenic substrate used in various biochemical assays. It consists of a peptide sequence with a 7-methoxycoumarin-4-yl acetyl (Mca) group at the N-terminus and a 2,4-dinitrophenyl (Dnp) group at the C-terminus. The fluorescence of the Mca group is quenched by the Dnp group until the peptide is cleaved, making it useful for monitoring enzymatic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “Mca-YVADAP-K(Dnp)-OH” involves solid-phase peptide synthesis (SPPS). The peptide is assembled step-by-step on a resin, with each amino acid being added sequentially. The Mca group is introduced at the N-terminus, and the Dnp group is attached to the lysine residue at the C-terminus. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: “Mca-YVADAP-K(Dnp)-OH” primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is hydrolyzed by proteases, resulting in the separation of the Mca and Dnp groups.
Common Reagents and Conditions: The compound is typically used in buffer solutions with appropriate pH and ionic strength to maintain enzyme activity. Common reagents include Tris-HCl buffer, sodium chloride, and zinc chloride for metalloprotease assays.
Major Products Formed: The major products formed from the cleavage of “this compound” are the individual peptide fragments with separated Mca and Dnp groups. The release of the Mca group results in an increase in fluorescence, which can be measured to monitor enzymatic activity.
Applications De Recherche Scientifique
Chemistry: In chemistry, “Mca-YVADAP-K(Dnp)-OH” is used to study the kinetics and specificity of proteases. It serves as a model substrate for developing and optimizing enzyme inhibitors.
Biology: In biological research, this compound is employed to investigate the activity of caspases and other proteases involved in apoptosis and inflammation. It helps in understanding the regulation of these enzymes in various cellular processes.
Medicine: In medicine, “this compound” is used in drug discovery and development. It aids in screening potential therapeutic compounds that target proteases implicated in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: In the industrial sector, this compound is utilized in quality control assays for enzyme production and in the development of diagnostic kits for detecting protease activity in clinical samples.
Mécanisme D'action
The mechanism of action of “Mca-YVADAP-K(Dnp)-OH” involves the cleavage of the peptide bond by specific proteases. The Mca group, which is initially quenched by the Dnp group, becomes fluorescent upon cleavage. This fluorescence can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- “Mca-APK(Dnp)-OH”: Another fluorogenic substrate with a similar structure but different peptide sequence.
- “Mca-RPK(Dnp)-OH”: A variant with arginine instead of tyrosine in the peptide sequence.
- “Mca-GPK(Dnp)-OH”: A compound with glycine in place of tyrosine.
Uniqueness: “Mca-YVADAP-K(Dnp)-OH” is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases, particularly caspases. Its high sensitivity and specificity make it valuable for detailed enzymatic studies and inhibitor screening.
Propriétés
Formule moléculaire |
C53H64N10O19 |
|---|---|
Poids moléculaire |
1145.1 g/mol |
Nom IUPAC |
2-[[1-[2-[[3-carboxy-2-[2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76) |
Clé InChI |
XLXKHBNLWUCNOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)
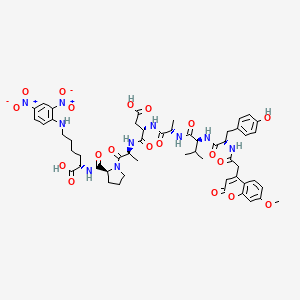

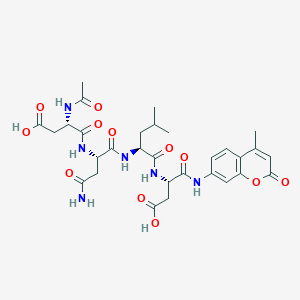
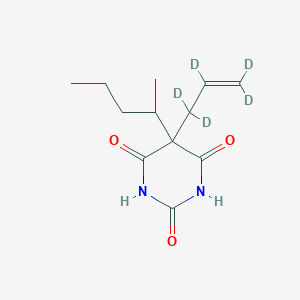
![3-[[2-[[5-amino-2-[[3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B10785930.png)
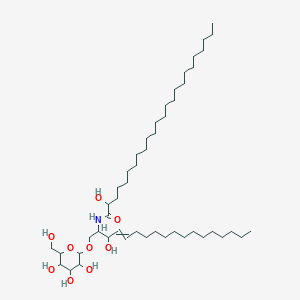
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)
